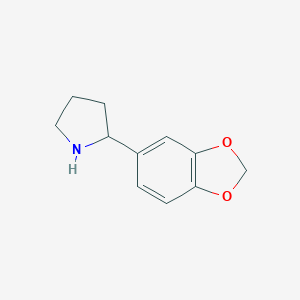

2-(1,3-Benzodioxol-5-yl)pyrrolidine

描述

2-(1,3-Benzodioxol-5-yl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted at the 2-position with a 1,3-benzodioxole moiety. The compound was designed as a derivative of natural alkaloids isolated from Zanthoxylum zanthoxyloides, where structural modifications aimed to enhance bioactivity against parasitic pathogens like Trypanosoma species . The benzodioxole group is critical for stabilizing molecular interactions, while the pyrrolidine ring contributes to conformational flexibility and basicity .

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZPAOUCULWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398290 | |

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95849-38-0 | |

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Related compounds have been shown to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It is known that the compound belongs to the class of organic compounds known as proline and derivatives. These compounds often interact with their targets by binding to the active site, leading to changes in the target’s activity.

Biochemical Pathways

Related compounds have been shown to affect microtubule assembly, leading to mitotic blockade and cell apoptosis

Pharmacokinetics

It is known that the compound is a small molecule, which typically have good bioavailability due to their ability to cross cell membranes.

生物活性

2-(1,3-Benzodioxol-5-yl)pyrrolidine is a compound with significant potential in pharmacological research. Its molecular formula is C11H13NO2, and it has a molecular weight of 191.23 g/mol. This compound belongs to the class of organic compounds known as proline derivatives and has been studied for its various biological activities, particularly in cancer therapy and receptor antagonism.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Nitric Oxide Synthase (iNOS) : Related compounds have shown to interact with iNOS, which is crucial in various physiological processes including vasodilation and neurotransmission.

- Microtubule Assembly : This compound affects microtubule dynamics, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is significant for the development of anticancer therapies as it can halt the proliferation of malignant cells.

Pharmacological Properties

Research indicates that this compound may induce cell cycle arrest at the S phase and promote apoptosis in cancerous cells. Studies have demonstrated that compounds with similar structures can significantly impact cell viability and induce programmed cell death in various cancer models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the benzodioxole or pyrrolidine moieties can enhance selectivity and potency against specific receptors. For instance, structural variations have been explored to improve binding affinity to endothelin receptors, which are implicated in cardiovascular diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Endothelin Receptor Antagonism : Research on pyrrolidine derivatives has highlighted their potential as selective antagonists for endothelin receptors. A notable study reported a compound with a Ki value of 0.034 nM for the ETA receptor, showcasing high selectivity over the ETB receptor . This illustrates the potential therapeutic applications of benzodioxole-pyrrolidine derivatives in managing conditions like hypertension.

- Anticancer Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death. These findings support further investigation into this compound as a candidate for cancer treatment .

Data Table: Biological Activity Overview

科学研究应用

Medicinal Chemistry

One of the primary applications of 2-(1,3-benzodioxol-5-yl)pyrrolidine is in medicinal chemistry . Research indicates that compounds with similar structural frameworks exhibit pharmacological activities, particularly as potential treatments for neurological disorders. The benzodioxole component is known for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. This interaction can lead to modulation of biological pathways relevant to conditions such as anxiety, depression, and neurodegenerative diseases .

Case Study: Neurological Disorders

A study focused on the synthesis and evaluation of derivatives of benzodioxole-pyrrolidine compounds demonstrated promising results in preclinical models for treating conditions like depression and anxiety. The mechanism of action was linked to serotonin receptor activation, suggesting that this compound could serve as a scaffold for developing new antidepressants .

Organic Synthesis

In the realm of organic synthesis , this compound serves as a valuable building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and natural products.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the benzodioxole moiety through cyclization reactions.

- Construction of the pyrrolidine ring via amine-carbonyl reactions.

- Coupling both moieties using nucleophilic substitution techniques.

Biological Studies

The compound is also utilized in biological studies to explore its effects on cellular systems. Research has indicated that it may act as an enzyme inhibitor or receptor modulator, which can provide insights into its potential therapeutic roles .

Case Study: Anti-inflammatory Effects

In comparative studies against established non-steroidal anti-inflammatory drugs (NSAIDs), derivatives containing the benzodioxole-pyrrolidine structure showed significant anti-inflammatory activity. These studies involved evaluating the compound's ability to inhibit key inflammatory markers such as COX-2 and TNF-alpha in vitro and in vivo models .

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial contexts. It is being investigated for its potential use in developing new materials and chemical processes, including polymer synthesis and advanced material formulations.

相似化合物的比较

Structural Analogues in Antitrypanosomal Drug Development

Compound 3 : 3-(1,3-Benzodioxol-5-yl)-1-(1-pyrrolidinyl)-(2E)-propen-1-one

- Structure : Features a conjugated α,β-unsaturated ketone (propen-1-one) linked to the pyrrolidine-benzodioxole system.

- Activity: Demonstrated enhanced antitrypanosomal activity compared to the parent compound (compound 1), attributed to improved electrophilicity and target binding via the ketone group .

- Limitations : Reduced metabolic stability due to the labile propen-1-one moiety.

1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]pyrrolidine

Alkaloid Derivatives from Natural Sources

Cyclostachine A

1-[7-(1,3-Benzodioxol-5-yl)-1-oxo-2,6-heptadienyl]pyrrolidine

- Structure : A heptadienyl chain increases hydrophobicity and membrane permeability.

Psychoactive Derivatives

Methylenedioxypyrovalerone (MDPV)

- Structure: 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-pentanone.

- Physicochemical Properties :

- Activity: Potent norepinephrine-dopamine reuptake inhibitor (IC₅₀: 4.3 nM for DAT), leading to stimulant effects. Regulatory status: Schedule I controlled substance .

Miscellaneous Derivatives

1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

- Structure : A pyrrolidinedione core with fluorophenyl-piperazine and benzodioxolylmethyl substituents.

- Application : Investigated as a serotonin receptor modulator (5-HT₁A affinity: Ki = 18 nM) .

1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-hexanone

- Structure: Hexanone chain increases steric bulk and logP (predicted: 2.89).

- Status: No reported bioactivity; primarily a synthetic intermediate .

Key Observations :

- Electron-withdrawing groups (e.g., ketones) enhance target binding but may reduce metabolic stability.

- Chain length and conjugation influence membrane permeability and receptor specificity.

- Pyrrolidine basicity is critical for CNS activity (e.g., MDPV) but less relevant for antimicrobial analogs.

准备方法

Reductive Amination and Cyclization

Reductive amination represents a cornerstone strategy for constructing pyrrolidine rings. In this approach, 1,3-benzodioxol-5-yl ketones are reacted with primary amines under reducing conditions to form cyclic amines. For example, 1,3-benzodioxol-5-carbaldehyde (piperonal) undergoes condensation with putrescine (1,4-diaminobutane) in the presence of sodium cyanoborohydride, yielding 2-(1,3-benzodioxol-5-yl)pyrrolidine via intramolecular cyclization .

Reaction Conditions :

Mechanistic Insight :

The aldehyde group of piperonal reacts with the primary amine of putrescine, forming an imine intermediate. Subsequent reduction generates a secondary amine, which undergoes cyclization to form the pyrrolidine ring. Steric and electronic effects of the benzodioxole group favor regioselective formation of the 2-substituted product .

Nucleophilic Substitution and Ring Closure

This method involves alkylation of benzodioxol-containing precursors with halogenated amines. For instance, 5-(bromomethyl)-1,3-benzodioxole reacts with 4-aminobutanol in a nucleophilic substitution, followed by acid-catalyzed cyclization to yield the target compound.

Synthetic Steps :

-

Alkylation :

-

Substrate: 5-(bromomethyl)-1,3-benzodioxole

-

Nucleophile: 4-aminobutanol

-

Base: KCO

-

Solvent: DMF, 80°C, 6 hours

-

-

Cyclization :

-

Catalyst: HCl (conc.)

-

Temperature: Reflux, 4 hours

-

Yield: 52%

-

Key Consideration :

The electron-rich benzodioxole ring enhances the electrophilicity of the bromomethyl group, facilitating efficient alkylation. However, competing elimination reactions necessitate careful control of reaction stoichiometry.

Coupling Reactions with Pyrrolidine Precursors

Transition-metal-catalyzed cross-coupling offers a modular route to introduce the benzodioxol group onto preformed pyrrolidine derivatives. A Suzuki-Miyaura coupling between 2-borono-pyrrolidine and 5-bromo-1,3-benzodioxole exemplifies this approach .

Optimized Parameters :

-

Catalyst: Pd(PPh) (5 mol%)

-

Base: CsCO

-

Solvent: Dioxane/HO (4:1)

-

Temperature: 100°C, 8 hours

Advantages :

This method avoids harsh cyclization conditions and provides excellent regiocontrol. The use of aryl bromides as coupling partners ensures compatibility with the benzodioxole’s oxygen-sensitive structure .

Adaptation of Pyrazole Synthesis to Pyrrolidine Formation

Modifying methodologies originally developed for pyrazole derivatives, researchers have achieved pyrrolidine synthesis via hydrazine analogs. Reacting 1,3-benzodioxol-5-yl propanedione with ethylenediamine under microwave irradiation generates the pyrrolidine ring through a double condensation-reduction sequence .

Procedure :

-

Condensation :

-

Substrate: 1,3-benzodioxol-5-yl propanedione

-

Reagent: Ethylenediamine

-

Solvent: Ethanol, microwave, 150°C, 20 minutes

-

-

Reduction :

Structural Confirmation :

H NMR (CDCl): δ 1.8–2.1 (m, 4H, pyrrolidine CH), 3.4 (t, 1H, NCH), 5.9 (s, 2H, dioxole OCHO), 6.7–6.9 (m, 3H, aromatic) .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 68 | High | Mild conditions | Requires expensive reducing agents |

| Nucleophilic Substitution | 52 | Moderate | Simple reagents | Low regioselectivity |

| Suzuki Coupling | 74 | High | Excellent regiocontrol | Palladium catalyst cost |

| Microwave-Assisted | 61 | Low | Rapid reaction time | Specialized equipment required |

常见问题

Q. What are the recommended synthetic routes for 2-(1,3-Benzodioxol-5-yl)pyrrolidine, and how can reaction yields be optimized?

A modified Ullmann coupling or nucleophilic substitution is commonly employed. For example, a protocol involving 2-fluorobenzaldehyde, dialkylamine, and potassium carbonate in DMF at 150°C for 20 hours achieved 93% yield . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst systems : K₂CO₃ aids in deprotonation and facilitates amine coupling.

- Monitoring : TLC (hexane:EtOAc, 3:1) ensures reaction completion. Post-reaction purification via ethyl acetate extraction and MgSO₄ drying is critical to remove unreacted precursors .

Q. How can researchers confirm the structural identity of this compound derivatives?

- 1H NMR : Key peaks include δ 3.30–3.33 ppm (pyrrolidine CH₂) and δ 6.75–7.61 ppm (benzodioxole aromatic protons) .

- X-ray crystallography : Single-crystal analysis (e.g., space group P2₁/c, Z = 4) provides bond lengths (C–C: 1.52 Å) and torsion angles to validate stereochemistry .

- Elemental analysis : Match experimental vs. calculated nitrogen content (e.g., 7.5% observed vs. 7.99% theoretical) .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives with targeted bioactivity?

The ab initio reaction path search (e.g., via quantum chemical calculations) predicts regioselectivity and transition states. For example:

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring.

- Solvent effects : COSMO-RS simulations optimize solvent selection for reactions involving polar intermediates .

- Machine learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. How should researchers resolve discrepancies between spectroscopic data and computational predictions for benzodioxole-pyrrolidine hybrids?

- Case study : If experimental NMR δ 10.01 ppm (C=O) conflicts with DFT-predicted δ 9.85 ppm:

- Re-examine tautomerism : Use variable-temperature NMR to detect equilibrium between keto/enol forms.

- Cross-validate with IR : Confirm carbonyl presence via ν(C=O) ~1700 cm⁻¹.

- X-ray refinement : Adjust computational models using crystallographic bond angles .

Q. What strategies are effective for analyzing the biological activity of this compound derivatives in in vitro assays?

- Dose-response profiling : Use a factorial design (e.g., 3×3 matrix) to test concentrations (1–100 µM) and exposure times (24–72 hrs) .

- Target engagement : Employ SPR or ITC to measure binding affinity (KD) for receptors like σ-1 or 5-HT₂A.

- Metabolic stability : Incubate derivatives with liver microsomes and quantify half-life via LC-MS/MS .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 10.21 Å, b = 14.56 Å | |

| R factor | 0.039 |

Q. Table 2. Factorial Design for Bioactivity Assays

| Factor | Levels | Response Metric |

|---|---|---|

| Concentration | 1 µM, 10 µM, 100 µM | IC₅₀ |

| Time | 24 h, 48 h, 72 h | Cell viability |

| Solvent | DMSO, PBS, EtOH | Solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。